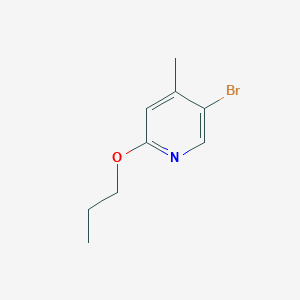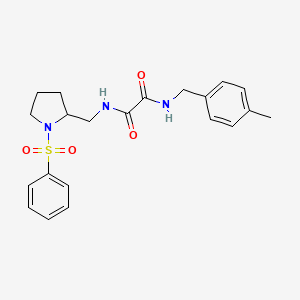![molecular formula C19H14FN5O2 B2746826 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1421475-82-2](/img/structure/B2746826.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound features a benzimidazole ring fused to a pyrimidine moiety, with a fluorophenoxy group attached, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines or nitriles.
Coupling Reactions: The benzimidazole and pyrimidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.
Introduction of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where the fluorophenoxy group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and antiviral activities. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in the design of new drugs and pesticides.
Wirkmechanismus
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-chlorophenoxy)pyrimidin-5-yl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methoxyphenoxy)pyrimidin-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-5-1-4-8-17(14)27-19-21-9-13(10-22-19)24-18(26)11-25-12-23-15-6-2-3-7-16(15)25/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFAYFBPFNTPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2746744.png)


![N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2746747.png)



![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)

